molecular formula C9H7NO2 B1437440 4-(Oxazol-2-yl)phenol CAS No. 68535-56-8

4-(Oxazol-2-yl)phenol

Cat. No. B1437440
CAS RN: 68535-56-8
M. Wt: 161.16 g/mol
InChI Key: STJNWMLZBDCDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05002960

Procedure details

2-(4-Aminophenyl)oxazole [m.p. 121°-123° C.; Rosenbaum et al., J. Am. Chem. Soc. 64, 2444 (1942)] (10.3 g) was diazotized with 4.93 g of sodium nitrite and 215 ml of 2N sulfuric acid. The resulting diazonium salt was heated until no more nitrogen was evolved, and the product was isolated and recrystallized from ethylene dichloride to give 4.96 g of 4-(2-oxazolyl)phenol, yellow crystals, m.p. 167°-168° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step Two
Quantity
215 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][N:12]=2)=[CH:4][CH:3]=1.N([O-])=[O:14].[Na+].S(=O)(=O)(O)O>>[O:9]1[CH:10]=[CH:11][N:12]=[C:8]1[C:5]1[CH:6]=[CH:7][C:2]([OH:14])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1OC=CN1
Step Two
Name
Quantity
4.93 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
215 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from ethylene dichloride

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.